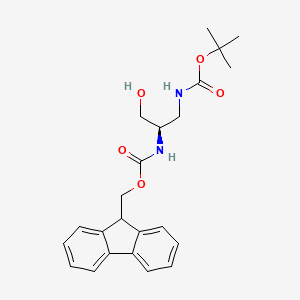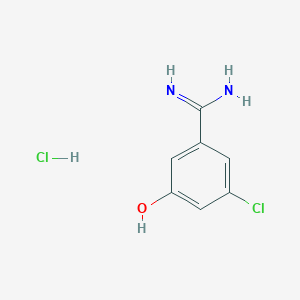![molecular formula C11H18N2O B1395018 2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol CAS No. 1178469-53-8](/img/structure/B1395018.png)
2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol
Übersicht
Beschreibung
2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol, also known as 2-AEA, is an organic compound of the aminomethyl family that has been studied for its potential applications in scientific research and has been used in various laboratory experiments. This compound has a distinct chemical structure, consisting of an amine group, an aryl group, and an ethyl group, and has been observed to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Differentiation of Receptors Responsive to Isoproterenol
- Study Overview : Structural modifications of a related compound (1-(3,4-dihydroxyphenyl)-2-amino-ethanol) were analyzed to understand sympathomimetic activity. This study found that such modifications can divide β-receptor populations into two distinct groups: β-1 and β-2 types, with implications for their role in different tissues like the heart, adipose tissue, and bronchioles (Lands, Ludueña & Buzzo, 1967).
Inhibition of p-Hydroxylation of Aniline by Alcohols
- Research Focus : Investigated the effect of ethanol on aniline p-hydroxylation. This study provided insights into the inhibitory effect of alcohols on certain metabolic processes, highlighting how ethanol can competitively inhibit aniline p-hydroxylation and the importance of hydrogen bond formation in this inhibition (Cohen & Mannering, 1973).
Synthesis and Fluorescence Studies of Selected N-Aryl-2-Aminoquinolines
- Study Overview : Explored the synthesis and luminescence properties of N-aryl-2-aminoquinolines, providing valuable insights into their fluorescence behavior in various solvents and the impact of different substituents on fluorescence quantum yields. This study is significant for understanding the fluorescence quenching mechanisms in similar compounds (Hisham et al., 2019).
Preparation of Conducting Liquid Crystalline Polymer Based on Poly(2-ethanol aniline)
- Research Focus : Developed a novel conducting liquid crystalline polymer based on poly(2-ethanol aniline). This study provides insights into the synthesis process, the characterization of the polymer, and its potential applications in various fields due to its electrical conductivity and structural properties (Hosseini, Sarrafi & Hosseini, 2013).
Sustainability Metrics in Catalytic Production of Higher Alcohols from Ethanol
- Study Overview : Analyzed the use of sustainability metrics in chemical research, particularly in the production of higher alcohols from ethanol. This research provides valuable insights into the environmental and economic challenges of biobased routes for alcohol production (Patel et al., 2015).
Eigenschaften
IUPAC Name |
2-[2-(aminomethyl)-N-ethylanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-13(7-8-14)11-6-4-3-5-10(11)9-12/h3-6,14H,2,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVJRTWWUSXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)
![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)





![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)

![5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394950.png)

![[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394955.png)

